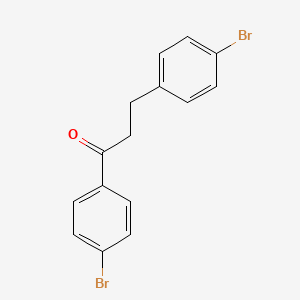

1,3-Bis(4-bromophenyl)propanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-bis(4-bromophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Br2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDQAUVBWSUMMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Characterization of 1,3-Bis(4-bromophenyl)propanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data and experimental protocols for 1,3-Bis(4-bromophenyl)propanone, a ketone derivative of interest in organic synthesis and medicinal chemistry. The information is presented to facilitate its use in research and development settings.

Core Characterization Data

The physical and spectroscopic properties of this compound are summarized below. These data are essential for the identification and quality control of the compound.

Physical Properties

| Property | Value | Reference |

| Appearance | White to light yellow powder/crystal | [1] |

| Molecular Formula | C₁₅H₁₂Br₂O | [2] |

| Molecular Weight | 368.07 g/mol | [1] |

| Melting Point | 117.0 to 121.0 °C |

Spectroscopic Data

While specific experimental spectra for this compound are not widely published in detail, the expected spectral characteristics can be inferred from the analysis of its structural features and data from closely related compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The methylene protons adjacent to the carbonyl group and the aromatic ring will likely appear as triplets, and the aromatic protons will present as doublets due to the para-substitution pattern.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule. Key signals would include the carbonyl carbon, the methylene carbons, and the distinct carbons of the bromophenyl rings. Aromatic carbons will appear in the downfield region, with the carbonyl carbon resonating at the lowest field.

IR (Infrared) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present. For this compound, the most prominent absorption band is expected to be the C=O stretch of the ketone group, typically observed in the range of 1700-1725 cm⁻¹. Other characteristic absorptions would include C-H stretches for the aromatic and aliphatic portions of the molecule, and C-Br stretches.

MS (Mass Spectrometry)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) for this compound would be expected around m/z 368, corresponding to the molecular weight. The presence of two bromine atoms will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments. Common fragmentation patterns for ketones involve cleavage adjacent to the carbonyl group.

| m/z Value | Interpretation |

| 368 | Molecular ion [M]+ |

| 185 | Fragment corresponding to [BrC₆H₄CO]+ |

| 183 | Fragment corresponding to [BrC₆H₄CH₂]+ or [BrC₆H₄CO]+ |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common synthetic route to 1,3-diaryl propanones involves the reduction of the corresponding chalcone (α,β-unsaturated ketone).

Step 1: Synthesis of (E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one (4,4'-Dibromochalcone)

This step involves a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.

-

Reagents: 4'-Bromoacetophenone, 4-Bromobenzaldehyde, Sodium Hydroxide, Ethanol, Water.

-

Procedure:

-

Dissolve 4'-bromoacetophenone and 4-bromobenzaldehyde in ethanol.

-

Slowly add an aqueous solution of sodium hydroxide to the ethanolic solution with stirring.

-

Continue stirring at room temperature until a precipitate forms.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water and then with a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure (E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one.

-

Step 2: Reduction of (E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one

The double bond of the chalcone is selectively reduced to yield the saturated ketone.

-

Reagents: (E)-1,3-Bis(4-bromophenyl)prop-2-en-1-one, a suitable reducing agent (e.g., Sodium Borohydride, Catalytic Hydrogenation with Pd/C), and an appropriate solvent (e.g., Ethanol, Ethyl Acetate).

-

Procedure (Illustrative example with NaBH₄):

-

Suspend or dissolve the chalcone in ethanol.

-

Cool the mixture in an ice bath.

-

Add sodium borohydride portion-wise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the slow addition of dilute hydrochloric acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

-

Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the spectrum to singlets for each unique carbon.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis.

-

Data Acquisition: For GC-MS, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI) and their mass-to-charge ratios are detected.

Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound from 4'-bromoacetophenone and 4-bromobenzaldehyde.

Caption: Synthesis of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Bis(4-bromophenyl)propanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-bromophenyl)propanone, also known as 4,4'-Dibromodibenzyl ketone, is a symmetrical diarylpropanone. Its structure, featuring a central ketone group flanked by two 4-bromophenyl moieties, makes it a subject of interest in organic synthesis and materials science.[1] The presence of two bromine atoms on the phenyl rings offers reactive sites for various cross-coupling reactions, positioning this compound as a potentially valuable building block in the synthesis of more complex molecules.[1] While its direct applications in drug development are not extensively documented, its structural class, 1,3-diarylpropanones (related to chalcones), is known for a wide range of biological activities, suggesting its potential as an intermediate in the synthesis of pharmacologically active compounds.[2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis, and a general workflow for its characterization.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is compiled from various chemical databases and suppliers.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂Br₂O | [1][3][4] |

| Molecular Weight | 368.06 g/mol | [4][5] |

| CAS Number | 54523-47-6 | [1][3][4] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 117.0 to 121.0 °C | [3] |

| Boiling Point | 427 °C | [3] |

| Density | 1.607 g/cm³ | [3] |

| Solubility | Soluble in organic solvents like dichloromethane and acetone; limited solubility in water. | [1] |

| Flash Point | 114 °C | [3] |

| Refractive Index | 1.619 | [3] |

| InChI Key | PQDQAUVBWSUMMB-UHFFFAOYSA-N | [4] |

Spectral Data

-

¹³C NMR: Spectral data is available and has been referenced.[5]

-

Mass Spectrometry (GC-MS): Mass spectral data is available, indicating key fragmentation patterns.[5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the self-condensation of an appropriate ester, such as ethyl 4-bromophenylacetate, in the presence of a strong base.

Materials:

-

Ethyl 4-bromophenylacetate

-

Sodium hydride (NaH)

-

Toluene

Procedure:

-

A slurry of sodium hydride (0.23 mole) in 50 mL of toluene is prepared in a reaction vessel.

-

A solution of ethyl 4-bromophenylacetate (0.21 mole) in 50 mL of toluene is added dropwise to the sodium hydride slurry at a temperature of 30-32°C.

-

After the addition is complete, the reaction mixture is slowly warmed to 50°C. At this temperature, an exothermic reaction should commence, accompanied by the evolution of hydrogen gas.

-

The reaction mixture is then further heated to continue the reaction. (Note: The workup and purification steps for this specific protocol were not detailed in the available literature.)

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. The bromine atoms on the phenyl rings are suitable for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the construction of more complex molecular architectures.[1]

While direct biological activities of this compound have not been extensively reported, the broader class of 1,3-diaryl ketones and their derivatives are of significant interest in medicinal chemistry. They are recognized as key intermediates in the synthesis of a variety of biologically and pharmaceutically active products. The investigation into the biological effects of this specific compound could be a potential area for future research.

Note: Extensive searches did not yield specific information on the involvement of this compound in any signaling pathways or its direct application in drug development. The information available points to its role as a chemical intermediate.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from ethyl 4-bromophenylacetate.

Caption: Synthesis of this compound.

General Characterization Workflow

As no specific signaling pathways involving this compound have been identified, the following diagram presents a general experimental workflow for the physicochemical characterization of a newly synthesized compound like this compound.

Caption: Physicochemical characterization workflow.

References

- 1. CAS 54523-47-6: this compound [cymitquimica.com]

- 2. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cas 54523-47-6,this compound | lookchem [lookchem.com]

- 4. 1,3-Bis(4-bromophenyl)-2-propanone 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. This compound | C15H12Br2O | CID 603327 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profile of 1,3-Bis(4-bromophenyl)propanone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Bis(4-bromophenyl)propanone. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on reported qualitative solubility and provides detailed experimental protocols for researchers to determine precise solubility parameters in their laboratories.

Core Concepts in Solubility

The solubility of a compound is a critical physicochemical property, influencing its behavior in various applications, from chemical synthesis and purification to formulation and bioavailability in drug development. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its two bromophenyl groups, possesses significant nonpolar character, which dictates its solubility in organic solvents.

Solubility Data

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments indicate its general solubility behavior.

| Solvent | Qualitative Solubility |

| Dichloromethane | Generally Soluble[1] |

| Acetone | Generally Soluble[1] |

| Water | Limited Solubility[1] |

Note: "Generally Soluble" indicates that the compound is expected to dissolve in these solvents, but the exact concentration at saturation is not specified. "Limited Solubility" suggests that the compound is poorly soluble or insoluble in the solvent.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are essential. The following outlines a general procedure for determining the solubility of a solid organic compound like this compound in an organic solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, chloroform)

-

Analytical balance

-

Vials or test tubes with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of an organic compound.

Detailed Methodologies

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a vial containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration : Seal the vials to prevent solvent evaporation. Place the vials in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to allow the system to reach equilibrium.

-

Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid. This ensures that the supernatant is free of any solid particles.

-

Sample Analysis : Carefully withdraw a precise volume of the clear supernatant. Dilute the aliquot with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation : Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Factors Influencing Solubility

The solubility of a compound is influenced by several factors. Understanding these can aid in solvent selection and the interpretation of experimental results.

-

Molecular Polarity : The two bromophenyl groups and the central ketone moiety contribute to the overall polarity of this compound. It is expected to be more soluble in solvents of similar polarity.

-

Molecular Weight : Generally, as the molecular weight of a compound increases, its solubility tends to decrease.

-

Crystal Lattice Energy : For a solid to dissolve, the energy required to break the crystal lattice must be overcome by the energy of solvation. A higher crystal lattice energy can lead to lower solubility.

-

Solvent Polarity : The polarity of the solvent is a primary determinant of solubility. Polar solvents will better dissolve polar solutes, and nonpolar solvents will better dissolve nonpolar solutes.

-

Hydrogen Bonding : The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly impact the solubility of a solute that can participate in hydrogen bonding.

-

Temperature : The solubility of most solids increases with an increase in temperature.

-

Pressure : For solid and liquid solutes, pressure has a negligible effect on solubility.

Conclusion

References

An In-depth Technical Guide to 1,3-Bis(4-bromophenyl)propanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Bis(4-bromophenyl)propanone, a halogenated diarylpropanone. The document details its chemical identifiers, physicochemical properties, and a comprehensive experimental protocol for its synthesis. While direct experimental data on the biological activity and specific signaling pathway involvement of this compound are not extensively available in current literature, this guide explores the known biological activities of structurally related compound classes, such as chalcones and other 1,3-diarylpropanones, to provide a context for potential research directions. This paper aims to serve as a foundational resource for researchers and professionals in chemistry and drug discovery interested in this and similar chemical entities.

Chemical Identifiers and Physicochemical Properties

This compound is a symmetrical diaryl ketone derivative. Its identity and fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

| Identifier Type | Value |

| CAS Number | 54523-47-6[1][2][3][4][5] |

| IUPAC Name | 1,3-Bis(4-bromophenyl)propan-1-one[6] |

| Synonyms | 4,4'-Dibromodibenzyl ketone, 1,3-Bis(4-bromophenyl)acetone, 1,3-Bis(4-bromophenyl)-2-propanone[1][4] |

| Chemical Formula | C₁₅H₁₂Br₂O[1][6] |

| Canonical SMILES | C1=CC(=CC=C1CC(=O)CC2=CC=C(C=C2)Br)Br |

| InChI Key | PQDQAUVBWSUMMB-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 368.06 g/mol [6] |

| Appearance | White to off-white or pale yellow crystalline powder.[2] |

| Melting Point | 117.0 to 121.0 °C[4] |

| Boiling Point | 427 °C |

| Solubility | Soluble in organic solvents such as dichloromethane and acetone; limited solubility in water.[1] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the self-condensation of an appropriate ester, such as Ethyl 4-bromophenylacetate.

Experimental Protocol: Synthesis from Ethyl 4-bromophenylacetate

This protocol is adapted from established chemical synthesis methodologies.

Materials:

-

Ethyl 4-bromophenylacetate

-

Sodium hydride (NaH)

-

Toluene

-

Hydrochloric acid (HCl)

-

Glacial acetic acid

-

Diethyl ether

-

n-Heptane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a slurry of sodium hydride (0.23 mol) in toluene (50 mL) is prepared.

-

Addition of Ester: A solution of ethyl 4-bromophenylacetate (0.21 mol) in toluene (50 mL) is added dropwise to the sodium hydride slurry at a controlled temperature of 30-32 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is gradually warmed to 50 °C. At this temperature, an exothermic reaction with hydrogen gas evolution is typically observed. The mixture is then heated to 78 °C for 2 hours to ensure the completion of the reaction.

-

Neutralization: The reaction mixture is cooled to room temperature, and a solution of concentrated hydrochloric acid (45 g) in water (22.5 g) is slowly added to neutralize the mixture.

-

Extraction: The organic and aqueous layers are separated. The aqueous phase is extracted with diethyl ether. The combined organic extracts are then dried over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

Solvent Removal: The solvent is removed under reduced pressure to yield a yellow oil.

-

Decarboxylation and Solidification: The resulting oil is refluxed for 24 hours in a mixture of glacial acetic acid (60 mL) and concentrated hydrochloric acid (30 mL). Upon cooling, the organic layer solidifies.

-

Purification: The crude solid product is collected and recrystallized from n-heptane to yield pure this compound as a white solid.

Synthesis Workflow

Biological Activity and Potential Applications

Direct experimental studies detailing the biological activity, mechanism of action, and specific signaling pathway involvement of this compound are limited in the publicly available scientific literature. However, the broader class of 1,3-diarylpropanones and their unsaturated analogs, chalcones (1,3-diaryl-2-propen-1-ones), have been the subject of extensive research, revealing a wide range of biological activities. The findings for these related compounds may provide valuable insights into the potential pharmacological profile of this compound.

Insights from Structurally Related Compounds

-

Chalcones (1,3-Diaryl-2-propen-1-ones): This class of compounds is known for a diverse array of biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer effects.[7][8] The presence of the α,β-unsaturated ketone is often crucial for their mechanism of action, which can involve acting as a Michael acceptor and interacting with cellular nucleophiles, including cysteine residues in proteins.

-

1,3-Diarylpropanes: Saturated 1,3-diarylpropane scaffolds have also demonstrated significant biological potential. For instance, certain derivatives have been shown to inhibit nitric oxide (NO) production in vitro, suggesting anti-inflammatory properties.[8] Some studies have also explored their potential as α-amylase inhibitors, indicating possible applications in the management of diabetes.[9]

Potential Research Directions

Given the lack of specific data for this compound, several avenues of research could be pursued to elucidate its biological potential:

-

Antimicrobial Screening: The compound could be tested against a panel of pathogenic bacteria and fungi to determine if it possesses any antimicrobial properties.

-

Cytotoxicity Assays: Evaluating the cytotoxic effects of the compound against various cancer cell lines would be a crucial first step in assessing its potential as an anticancer agent.

-

Enzyme Inhibition Assays: Screening against a panel of relevant enzymes, such as cyclooxygenases (for anti-inflammatory activity), kinases, or metabolic enzymes, could reveal specific molecular targets.

-

Antioxidant Capacity Assays: Investigating the compound's ability to scavenge free radicals would determine its potential as an antioxidant.

It is important to reiterate that the biological activities of the structurally related compounds mentioned above may not be directly translatable to this compound due to the absence of the reactive α,β-unsaturated ketone moiety present in chalcones. The saturated propane linker in the title compound results in a more flexible and conformationally distinct molecule, which will influence its interaction with biological targets.

Conclusion

This compound is a well-characterized chemical compound with established synthetic routes. While its physicochemical properties are documented, a significant gap exists in the understanding of its biological activities and mechanism of action. The known pharmacological profiles of structurally similar chalcones and 1,3-diarylpropanes provide a rationale for the systematic investigation of this compound's biological effects. This technical guide serves as a comprehensive starting point for researchers interested in exploring the potential of this compound in medicinal chemistry and drug discovery. Future in-depth biological evaluations are necessary to unlock the therapeutic potential of this and other related diarylpropanone scaffolds.

References

- 1. CAS 54523-47-6: this compound [cymitquimica.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. 1,3-Bis(4-bromophenyl)-2-propanone 99.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. 1,3-Bis(4-bromophenyl)-2-propanone | 54523-47-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. 1,3-Bis(4-bromophenyl)-2-propanone | 54523-47-6 | TCI EUROPE N.V. [tcichemicals.com]

- 6. This compound | C15H12Br2O | CID 603327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of novel substituted 1,3-diaryl propenone derivatives and their antimalarial activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dihydrostilbenes and diarylpropanes: Synthesis and in vitro pharmacological evaluation as potent nitric oxide production inhibition agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of 1,3-Bis(4-bromophenyl)propanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for the chemical compound 1,3-Bis(4-bromophenyl)propanone, also known as 4,4'-Dibromodibenzyl ketone. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for identification, characterization, and quality control.

Chemical Structure and Properties

-

IUPAC Name: 1,3-Bis(4-bromophenyl)propan-1-one

-

Synonyms: 4,4'-Dibromodibenzyl ketone, 1,3-Bis(4-bromophenyl)acetone

-

Molecular Weight: 368.06 g/mol [5]

Spectral Data

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | Doublet | 4H | Ar-H (ortho to C=O) |

| ~7.15 | Doublet | 4H | Ar-H (meta to C=O) |

| ~4.00 | Singlet | 4H | -CH ₂- |

¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C =O (Ketone) |

| ~138 | Ar-C (quaternary, attached to C=O) |

| ~132 | Ar-C H (meta to C=O) |

| ~130 | Ar-C H (ortho to C=O) |

| ~122 | Ar-C -Br |

| ~45 | -C H₂- |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch |

| ~1715 | Strong | C=O Stretch (Ketone) |

| ~1585 | Strong | Aromatic C=C Stretch |

| ~1070 | Strong | C-Br Stretch |

| ~820 | Strong | para-disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment |

| 368 | Moderate | [M]⁺ (Molecular ion) |

| 185 | High | [BrC₆H₄CH₂]⁺ |

| 183 | High | [BrC₆H₄CO]⁺ |

| 100 | Base Peak | [C₇H₅O]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solid sample of this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of approximately 5-25 mg/mL for ¹H NMR and 50-100 mg/mL for ¹³C NMR. The solution is then filtered through a glass wool plug into a 5 mm NMR tube. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz) at room temperature. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectral data is commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or acetone) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column). The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI) at 70 eV. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow and Data Relationships

The following diagram illustrates the workflow for the spectral analysis of this compound and the logical relationships between the different spectroscopic techniques.

Caption: Workflow for the comprehensive spectral analysis of a chemical compound.

References

Crystal structure of 1,3-Bis(4-bromophenyl)propanone

A definitive crystal structure for 1,3-Bis(4-bromophenyl)propanone has been reported, although access to the primary research article containing the full crystallographic data and detailed experimental protocols is limited. This guide provides a summary of the available information based on existing literature and database references.

Physicochemical Properties

Basic physicochemical data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₅H₁₂Br₂O |

| Molecular Weight | 368.06 g/mol |

| IUPAC Name | 1,3-bis(4-bromophenyl)propan-1-one |

| CAS Number | 54523-47-6 |

| Appearance | White to light yellow powder/crystal |

| Melting Point | 117.0 to 121.0 °C |

Crystal Structure

For illustrative purposes, the closely related compound, 1,3-Bis(4-bromophenyl)propane, has been structurally characterized. It crystallizes in the monoclinic P21 space group. This information may provide some insight into the potential packing and conformational preferences of the propanone derivative, though direct extrapolation is not a substitute for the experimental data of the target compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and crystallization of this compound are not available in the public domain at this time. However, several synthetic routes have been proposed.

Illustrative Synthetic Workflow

The following diagram outlines a general synthetic approach to 1,3-diaryl propanones. Note that this is a generalized representation and specific reagents and conditions for this compound may vary.

Caption: Generalized workflow for the synthesis of 1,3-diaryl propanones.

Data Presentation

Due to the limited access to the primary research article, a comprehensive table of quantitative crystallographic data (unit cell parameters, bond lengths, angles, etc.) for this compound cannot be provided at this time. Researchers are encouraged to consult the 2010 Crystal Growth & Design article by Varughese and Draper for this detailed information.

Logical Relationships in Structural Analysis

The process of determining and analyzing a crystal structure follows a logical workflow. The diagram below illustrates the key steps involved, from initial synthesis to final structural validation.

Caption: Logical workflow for crystal structure determination.

Conclusion

This technical guide provides an overview of the available information on the crystal structure of this compound. While the existence of a determined crystal structure is confirmed through citations, the detailed quantitative data and experimental protocols are contained within a primary research article that was not accessible for this review. For in-depth research and drug development applications, it is imperative to consult the original publication by Varughese and Draper in Crystal Growth & Design from 2010. The provided diagrams offer a general understanding of the synthetic and analytical workflows relevant to the study of such compounds.

Molecular weight and formula of 1,3-Bis(4-bromophenyl)propanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and potential applications of 1,3-Bis(4-bromophenyl)propanone, a halogenated organic compound of interest in synthetic and medicinal chemistry.

Core Compound Properties

This compound, also known as 4,4'-Dibromodibenzyl ketone, is a symmetrical aromatic ketone. The presence of two bromine atoms on the phenyl rings significantly influences its chemical reactivity, making it a valuable intermediate in various organic syntheses.

Data Presentation

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₅H₁₂Br₂O |

| Molecular Weight | 368.07 g/mol |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 117.0 to 121.0 °C |

| Boiling Point | 427 °C |

| CAS Number | 54523-47-6 |

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of 1,3-Bis(4-bromophenyl)prop-2-en-1-one (Chalcone Precursor) via Claisen-Schmidt Condensation

This reaction involves the base-catalyzed condensation of 4-bromoacetophenone and 4-bromobenzaldehyde.

Materials and Reagents:

-

4-Bromoacetophenone

-

4-Bromobenzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Distilled water

-

Standard laboratory glassware (round-bottom flask, stirrer, etc.)

Procedure:

-

Dissolve equimolar amounts of 4-bromoacetophenone and 4-bromobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

Slowly add the sodium hydroxide solution dropwise to the stirred mixture at room temperature.

-

Continue stirring the reaction mixture for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold distilled water to precipitate the crude chalcone product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with water to remove any residual base.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 1,3-bis(4-bromophenyl)prop-2-en-1-one.

Step 2: Reduction of the Chalcone Precursor to this compound

The carbon-carbon double bond of the synthesized chalcone needs to be reduced to yield the final propanone. Various reduction methods can be employed, such as catalytic hydrogenation. A modified literature procedure for a similar reduction involves using triethylsilane in the presence of an acid.[1]

Materials and Reagents:

-

1,3-Bis(4-bromophenyl)prop-2-en-1-one

-

Triethylsilane

-

Trifluoroacetic acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Hexanes

Procedure:

-

Suspend the 1,3-bis(4-bromophenyl)-2-propen-1-one in trifluoroacetic acid.

-

Add triethylsilane dropwise to the stirring suspension at 0°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 18 hours).

-

Filter the resulting precipitate and dissolve it in dichloromethane.

-

Dry the organic solution over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The crude product can be purified by recrystallization from a solvent system like boiling hexanes to yield this compound.

Mandatory Visualization: Synthetic Workflow

The following diagram illustrates the general two-step synthetic pathway for this compound.

Caption: General two-step synthesis of this compound.

Applications in Research and Drug Development

Halogenated compounds, particularly those containing bromine, are of significant interest in medicinal chemistry and materials science. The bromine atoms in this compound can serve as reactive handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures.

While specific biological activities for this compound are not extensively documented, related bromophenyl structures are known to be key intermediates in the synthesis of various therapeutic agents, including anti-inflammatory drugs. Its structural motif could be explored as a scaffold in the design of novel bioactive molecules. Furthermore, its symmetrical diarylketone structure is a feature found in various photoinitiators and functional materials.

References

Stability and storage conditions for 1,3-Bis(4-bromophenyl)propanone

An In-Depth Technical Guide to the Stability and Storage of 1,3-Bis(4-bromophenyl)propanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a diarylpropanone derivative with potential applications in organic synthesis and medicinal chemistry. Ensuring the chemical integrity of this compound is paramount for reproducible experimental results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on its chemical structure and established principles for related chemical classes. It outlines potential degradation pathways and offers detailed protocols for stability assessment.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its stability profile.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 54523-47-6 |

| Molecular Formula | C₁₅H₁₂Br₂O |

| Molecular Weight | 368.06 g/mol |

| Appearance | White to light yellow powder or crystals |

| Melting Point | 117.0 to 121.0 °C |

| Boiling Point | 427 °C |

| Solubility | Generally soluble in organic solvents like dichloromethane and acetone; limited solubility in water.[1] |

Stability Profile

While specific quantitative stability data for this compound is not extensively available in public literature, its stability can be inferred from its chemical structure, which includes two brominated aromatic rings and a ketone functional group. Aromatic compounds, in general, exhibit considerable stability.[2] However, the presence of bromine atoms and the ketone group introduces potential routes for degradation.

Potential Degradation Pathways:

-

Photodegradation: Aromatic bromine compounds are known to be susceptible to photodegradation, where the carbon-bromine bond can undergo cleavage upon exposure to light, particularly UV radiation.[1] This can lead to the formation of radical species and subsequent downstream reactions.

-

Thermal Decomposition: While aryl ketones are generally thermally stable, prolonged exposure to high temperatures can lead to decomposition.

-

Oxidation: The propanone backbone could be susceptible to oxidation, especially in the presence of strong oxidizing agents.

-

Hydrolysis: The ketone functional group is generally stable to hydrolysis under neutral conditions. However, in the presence of strong acids or bases, degradation may be possible.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, the following storage conditions are recommended. These are summarized in Table 2.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | Cool (2-8 °C recommended for long-term storage) | To minimize the rate of potential thermal degradation. |

| Light | Store in a dark place, protected from light. Use amber vials or opaque containers. | To prevent photodegradation due to the presence of brominated aromatic rings.[1][3] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation. |

| Moisture | Store in a dry place. Use a desiccator if necessary. | To prevent potential moisture-mediated degradation. |

| Container | Tightly sealed, appropriate chemical-resistant containers. | To prevent contamination and exposure to air and moisture. |

| Incompatibilities | Store away from strong oxidizing agents.[3] | To prevent oxidative degradation of the molecule. |

Experimental Protocols for Stability Assessment

The following protocols are adapted from established guidelines for stability testing of chemical substances and can be applied to this compound.

General Protocol for Long-Term Stability Testing

-

Sample Preparation: Aliquot samples of this compound into amber glass vials.

-

Storage: Store the vials under the recommended long-term storage conditions (e.g., 2-8 °C, protected from light).

-

Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

-

Analysis: At each time point, assess the sample for:

-

Appearance (color and physical state).

-

Purity (using a validated HPLC method).

-

Presence of degradation products (using HPLC with a diode array detector or LC-MS).

-

Identity (e.g., via FT-IR or ¹H NMR).

-

Protocol for Accelerated Stability Testing

Accelerated stability studies are designed to predict the long-term stability of a substance in a shorter period.

-

Sample Preparation: Prepare samples as described in the long-term stability protocol.

-

Storage: Place the vials in a stability chamber under accelerated conditions (e.g., 40 °C / 75% Relative Humidity).

-

Testing Intervals: Analyze the samples at shorter intervals (e.g., 0, 1, 3, 6 months).

-

Analysis: Perform the same analyses as for the long-term stability testing.

Protocol for Photostability Testing

This protocol assesses the stability of the compound upon exposure to light.

-

Sample Preparation: Place a thin layer of the solid compound in a shallow, transparent container (e.g., a petri dish). Prepare a control sample wrapped in aluminum foil to protect it from light.

-

Exposure: Expose the sample to a light source that provides both UV and visible light (as per ICH Q1B guidelines). The control sample should be stored under the same temperature and humidity conditions but protected from light.

-

Analysis: After a defined period of light exposure, analyze both the exposed and control samples for changes in appearance, purity, and the formation of degradation products.

Visualization of Workflow

The following diagram illustrates the logical workflow for ensuring the stability of this compound from receipt to use.

Caption: Logical workflow for handling and stability assessment.

References

An In-depth Technical Guide to 1,3-Bis(4-bromophenyl)propanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Bis(4-bromophenyl)propanone is a diarylpropanone derivative with a chemical structure that lends itself to a variety of applications in organic synthesis and potentially in medicinal chemistry. Its two bromine-substituted phenyl rings and central propanone moiety offer multiple reaction sites for the construction of more complex molecules. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed synthetic protocol, and expected spectral characteristics, tailored for professionals in research and drug development.

Chemical Identity and Synonyms

Proper identification of a chemical compound is crucial for research and development. This compound is known by several synonyms in chemical literature and databases.

| Identifier | Value |

| IUPAC Name | 1,3-Bis(4-bromophenyl)propan-1-one[1] |

| CAS Number | 54523-47-6[1] |

| Molecular Formula | C₁₅H₁₂Br₂O[1] |

| Molecular Weight | 368.06 g/mol [1] |

| Synonyms | 4,4'-Dibromodibenzyl ketone, 1,3-Bis(4-bromophenyl)-2-propanone, 1,3-Bis(4-bromophenyl)acetone, 4'-bromo-3-(4-bromophenyl)propiophenone[2] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | White to light yellow powder or crystals[2] |

| Melting Point | 117-121 °C |

| Boiling Point | 459.9 °C at 760 mmHg (Predicted) |

| Density | 1.607 g/cm³ (Predicted) |

| Solubility | Generally soluble in organic solvents like dichloromethane and acetone; limited solubility in water.[2] |

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by reduction.

Step 1: Synthesis of 4,4'-Dibromochalcone (1,3-Bis(4-bromophenyl)-2-propen-1-one)

This step involves the base-catalyzed condensation of 4-bromoacetophenone and 4-bromobenzaldehyde.

Materials:

-

4-Bromoacetophenone

-

4-Bromobenzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Stirring apparatus

-

Ice bath

Procedure:

-

Dissolve equimolar amounts of 4-bromoacetophenone and 4-bromobenzaldehyde in ethanol in a flask equipped with a stirrer.

-

Cool the mixture in an ice bath.

-

Slowly add the sodium hydroxide solution dropwise to the stirred mixture.

-

Continue stirring at room temperature for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Pour the reaction mixture into cold water to precipitate the crude chalcone.

-

Collect the solid product by vacuum filtration, wash with water until the filtrate is neutral, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4,4'-dibromochalcone.

Step 2: Reduction of 4,4'-Dibromochalcone to this compound

The double bond in the chalcone intermediate is selectively reduced to yield the target propanone.

Materials:

-

4,4'-Dibromochalcone (from Step 1)

-

A suitable reducing agent (e.g., triethylsilane)

-

Trifluoroacetic acid

-

Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

Procedure:

-

Suspend the 4,4'-dibromochalcone in trifluoroacetic acid.

-

Add triethylsilane dropwise to the stirring suspension.

-

Allow the reaction to proceed at room temperature until the starting material is consumed (monitor by TLC).

-

Remove the trifluoroacetic acid under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Spectroscopic Data Interpretation

The structural confirmation of this compound is typically performed using a combination of spectroscopic methods.

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The methylene protons adjacent to the carbonyl group and the other aromatic ring would likely appear as two distinct triplets in the range of δ 3.0-3.5 ppm. |

| ¹³C NMR | The carbonyl carbon would show a characteristic peak in the downfield region (δ > 190 ppm). Aromatic carbons would appear in the δ 120-140 ppm range, with the carbon attached to bromine showing a distinct shift. The methylene carbons would be found in the upfield region, typically between δ 30-50 ppm. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration of the ketone group is expected around 1680-1700 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-Br stretching vibration would appear in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak [M]⁺ and an [M+2]⁺ peak of similar intensity, which is characteristic of a compound containing two bromine atoms. Fragmentation would likely involve cleavage at the C-C bonds adjacent to the carbonyl group, leading to the formation of bromobenzoyl and bromobenzyl cations. |

Biological Activity and Applications

Currently, there is limited publicly available information on the specific biological activities, mechanisms of action, or applications in drug development for this compound itself. However, the chalcone scaffold and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The title compound serves as a valuable intermediate for the synthesis of novel compounds that could be screened for various pharmacological activities. Further research is required to elucidate the specific biological profile of this compound.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Synthetic pathway for this compound.

References

Technical Guide: Hazards and Safety Precautions for 1,3-Bis(4-bromophenyl)propanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known hazards and recommended safety precautions for the handling and use of 1,3-Bis(4-bromophenyl)propanone (CAS No. 54523-47-6). The information is intended to support safe laboratory practices and risk assessment in research and development settings.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its chemical structure features a three-carbon propanone chain with a bromophenyl group attached to each end. This structure influences its reactivity and physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₂Br₂O | [1][2] |

| Molecular Weight | 368.06 g/mol | [2] |

| Appearance | White to light yellow powder or crystal | [1] |

| Solubility | Soluble in organic solvents like dichloromethane and acetone; limited solubility in water. | [1] |

| Storage | Store in a cool, dry, and dark place. | [1] |

Hazard Identification

| Hazard Class | GHS Hazard Statement (Inferred) | Source/Rationale |

| Skin Irritation | H315: Causes skin irritation | Based on data for 1-(3-Bromophenyl)propan-1-one[3] and general properties of brominated aromatic compounds. |

| Eye Irritation | H319: Causes serious eye irritation | Based on data for 1-(3-Bromophenyl)propan-1-one[3] and the potential for particulate matter to irritate the eyes. |

| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the powder may irritate the respiratory tract.[1] |

Quantitative Toxicological Data:

| Metric | Value | Species | Route |

| LD50 (Oral) | Data not available | - | - |

| LD50 (Dermal) | Data not available | - | - |

| LC50 (Inhalation) | Data not available | - | - |

| Permissible Exposure Limit (PEL) | Not established | - | - |

| Threshold Limit Value (TLV) | Not established | - | - |

Experimental Protocols for Safe Handling

Given the identified hazards, the following experimental protocols are recommended to minimize exposure and ensure a safe working environment.

3.1. Engineering Controls:

-

Ventilation: All weighing and handling of solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.

-

Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.

3.2. Personal Protective Equipment (PPE):

A risk assessment should be conducted for each specific procedure to determine the appropriate level of PPE. The following table provides general recommendations.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects against eye contact with the powder. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact. |

| Skin and Body Protection | A fully buttoned laboratory coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or if engineering controls are insufficient. | Prevents inhalation of airborne particles. |

3.3. Handling and Storage Procedures:

-

Handling: Avoid generating dust. Use appropriate tools for transferring the solid. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store it in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

3.4. Spill and Emergency Procedures:

-

Small Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material as described for small spills.

-

First Aid:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Get medical attention.

-

Hazard and Precaution Relationship

The following diagram illustrates the logical flow from the inherent hazards of this compound to the necessary safety precautions and emergency responses.

Caption: Logical workflow from hazard identification to safety precautions and emergency response for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,3-Bis(4-bromophenyl)propanone

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed experimental protocols for the synthesis of 1,3-Bis(4-bromophenyl)propanone, a dibrominated diaryl propanone derivative of interest in medicinal chemistry and materials science. The synthesis is achieved through a robust two-step process commencing with the Claisen-Schmidt condensation of 4-bromobenzaldehyde and 4-bromoacetophenone to yield the intermediate chalcone, 1,3-bis(4-bromophenyl)prop-2-en-1-one. Subsequent selective reduction of the α,β-unsaturated double bond of the chalcone affords the target compound. This application note includes comprehensive methodologies, characterization data, and a visual workflow to ensure reproducibility for researchers in organic synthesis and drug development.

Reaction Scheme

The synthesis proceeds in two primary steps:

-

Step 1: Claisen-Schmidt Condensation - Formation of the chalcone intermediate.

-

Step 2: Catalytic Hydrogenation - Selective reduction of the carbon-carbon double bond.

Caption: Overall two-step synthesis of this compound.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Bis(4-bromophenyl)prop-2-en-1-one (Chalcone Intermediate)

This procedure outlines the base-catalyzed aldol condensation between 4-bromobenzaldehyde and 4-bromoacetophenone.

Materials:

-

4-bromobenzaldehyde

-

4-bromoacetophenone

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized water

-

Mortar and pestle

-

Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-

In a mortar, thoroughly grind 2.5 mmol of 4-bromoacetophenone with 2.5 mmol of 4-bromobenzaldehyde and 2.5 mmol of solid sodium hydroxide pellets for approximately 10-15 minutes at room temperature.

-

The reaction mixture will typically form a paste or a solid mass. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, add 20 mL of cold deionized water to the mortar and grind the solid to break it up.

-

Transfer the slurry to an Erlenmeyer flask and neutralize with a cold 10% HCl solution until the mixture is acidic (test with pH paper).

-

Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid copiously with cold deionized water to remove inorganic salts.

-

Purify the crude chalcone by recrystallization from hot ethanol to yield pale yellow crystals.

-

Dry the purified crystals in a desiccator.

Protocol 2: Synthesis of this compound

This protocol describes the selective reduction of the chalcone intermediate via catalytic hydrogenation.

Materials:

-

1,3-Bis(4-bromophenyl)prop-2-en-1-one (from Protocol 1)

-

10% Palladium on carbon (Pd/C) catalyst

-

Ethyl acetate

-

Hydrogen gas (H₂) source

-

Parr hydrogenation apparatus or a similar setup

-

Celite or another filter aid

-

Rotary evaporator

Procedure:

-

In a suitable pressure vessel for hydrogenation, dissolve 10 mmol of 1,3-bis(4-bromophenyl)prop-2-en-1-one in 50 mL of ethyl acetate.

-

Carefully add 0.1 g of 10% Pd/C catalyst to the solution. Caution: Pd/C is flammable, especially when dry and in the presence of solvents.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with nitrogen gas, then evacuate and fill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas to approximately 50 psi.

-

Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by observing the uptake of hydrogen and by TLC analysis.

-

Once the reaction is complete (typically 4-6 hours), carefully vent the excess hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound as a white or off-white solid.

Data Summary

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |

| 1,3-Bis(4-bromophenyl)prop-2-en-1-one | C₁₅H₁₀Br₂O | 382.05 | 155-158 | Pale yellow crystals | 85-95 |

| This compound | C₁₅H₁₂Br₂O | 368.06 | 117-121 | White to light yellow solid | >90 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis and purification of this compound.

Application Notes: Synthesis and Biological Relevance of 1,3-Bis(4-bromophenyl)propanone via Claisen-Schmidt Condensation

Introduction

The Claisen-Schmidt condensation is a cornerstone of organic synthesis, providing a reliable method for the formation of α,β-unsaturated ketones, commonly known as chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. The resulting chalcone scaffold is a "privileged structure" in medicinal chemistry, serving as a precursor for a wide array of biologically active molecules, including flavonoids and various heterocyclic compounds.[1]

This document details the synthesis of 1,3-bis(4-bromophenyl)propanone, a saturated ketone, which is achieved through a two-step process commencing with a Claisen-Schmidt condensation to form the intermediate chalcone, 1,3-bis(4-bromophenyl)prop-2-en-1-one. This is followed by the selective reduction of the carbon-carbon double bond. The presence of bromine atoms on the phenyl rings can significantly enhance the biological activity of the chalcone precursor.[2]

Biological Significance of Brominated Chalcones

While this compound is primarily a synthetic intermediate, its unsaturated precursor, 1,3-bis(4-bromophenyl)prop-2-en-1-one (4,4'-dibromochalcone), and other brominated chalcones have garnered significant interest in drug development for their potent pharmacological activities.

-

Anticancer Activity: Brominated chalcones have demonstrated significant cytotoxic effects against various cancer cell lines.[2] Their mechanism of action is often multifactorial, involving the induction of apoptosis (programmed cell death) through both intrinsic (mitochondrial) and extrinsic pathways.[3][4] Some brominated chalcones have been shown to be more potent than conventional chemotherapy agents like 5-fluorouracil in certain cancer cell lines.[2] This activity is often linked to the generation of reactive oxygen species (ROS) within cancer cells, which triggers apoptotic cascades.[4][5]

-

Modulation of Signaling Pathways: A key aspect of the anticancer and anti-inflammatory effects of chalcones is their ability to modulate critical intracellular signaling pathways that are often dysregulated in disease states.[3] The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation and cell survival, is a notable target of chalcone derivatives.[1][6] By inhibiting the NF-κB pathway, these compounds can suppress the expression of inflammatory mediators and pro-survival genes, contributing to their therapeutic effects.[1][6] Other pathways, such as the MAPK and Akt signaling pathways, have also been identified as targets for chalcone derivatives.[7]

Below is a diagram illustrating a simplified overview of the NF-κB signaling pathway, which can be inhibited by certain chalcone derivatives.

Caption: Simplified NF-κB signaling pathway and its inhibition by chalcone derivatives.

Experimental Protocols and Data

The synthesis of this compound is presented as a two-step process. The first step is the Claisen-Schmidt condensation to form the α,β-unsaturated ketone (chalcone), followed by the catalytic hydrogenation of the carbon-carbon double bond.

Caption: Experimental workflow for the synthesis of this compound.

Step 1: Synthesis of 1,3-Bis(4-bromophenyl)prop-2-en-1-one (Chalcone)

This protocol is adapted from standard Claisen-Schmidt condensation procedures for similar substrates.[8]

-

Materials:

-

4-Bromoacetophenone

-

4-Bromobenzaldehyde

-

Ethanol

-

10% Sodium Hydroxide (NaOH) aqueous solution

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-bromoacetophenone (1.0 eq) in ethanol.

-

To this solution, add 4-bromobenzaldehyde (1.0 eq) and stir at room temperature for 5-10 minutes until all solids are dissolved.

-

Slowly add 10% aqueous NaOH solution (1.5 eq) dropwise to the reaction mixture while stirring.

-

Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A precipitate is expected to form as the reaction proceeds.

-

After completion of the reaction (typically several hours), quench the reaction by pouring the mixture into ice-cold water.

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water until the filtrate is neutral.

-

Dry the product in a desiccator. The crude product can be further purified by recrystallization from ethanol.

-

Step 2: Synthesis of this compound (Reduction of Chalcone)

This protocol for the selective reduction of the C=C double bond is based on transfer hydrogenation using palladium on carbon.[9]

-

Materials:

-

1,3-Bis(4-bromophenyl)prop-2-en-1-one (from Step 1)

-

Ammonium formate

-

10% Palladium on carbon (Pd/C)

-

Anhydrous methanol

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Celite or glass wool for filtration

-

-

Procedure:

-

In a round-bottom flask, combine the chalcone from Step 1 (1.0 eq), ammonium formate (approx. 5 eq), and 10% Pd/C (approx. 10% by weight of the chalcone).

-

Add anhydrous methanol to the flask and swirl to mix the reactants and catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for approximately 20-30 minutes. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the Pd/C catalyst by filtering the cooled mixture through a pad of Celite or a pipette plugged with glass wool.

-

Evaporate the methanol from the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by extraction and subsequent recrystallization.

-

Quantitative Data

Table 1: Physicochemical Properties of Reactants and Products

| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Bromoacetophenone | 1-(4-bromophenyl)ethanone | C₈H₇BrO | 199.04 | Solid |

| 4-Bromobenzaldehyde | 4-bromobenzaldehyde | C₇H₅BrO | 185.02 | Solid |

| Chalcone Intermediate | 1,3-bis(4-bromophenyl)prop-2-en-1-one | C₁₅H₁₀Br₂O | 366.05 | Solid |

| Final Product | 1,3-bis(4-bromophenyl)propan-1-one | C₁₅H₁₂Br₂O | 368.06 | Solid |

Table 2: Summary of Reaction Conditions and Expected Yields

| Reaction Step | Key Reagents | Solvent | Catalyst | Temperature | Expected Yield |

| Step 1: Condensation | 4-Bromoacetophenone, 4-Bromobenzaldehyde | Ethanol | 10% NaOH (aq) | Room Temp. | 85-95% |

| Step 2: Reduction | Chalcone Intermediate, Ammonium Formate | Methanol | 10% Pd/C | Reflux | 80-90% |

Spectroscopic Data

Table 3: Characteristic Infrared (IR) Spectroscopy Data

| Compound | Functional Group | Characteristic Absorption (cm⁻¹) |

| Chalcone Intermediate | C=O (conjugated ketone) | ~1650-1670 (strong) |

| C=C (alkene) | ~1600-1620 | |

| C-Br (aromatic) | ~1070 | |

| Final Product | C=O (saturated ketone) | ~1700-1725 (strong)[10] |

| C-Br (aromatic) | ~1070 |

Table 4: Expected ¹H and ¹³C NMR Spectral Data

Note: The chemical shifts are estimates based on data for similar structures and may vary depending on the solvent and experimental conditions. Data for the propanone is partially inferred from the fully reduced propane analogue.[11]

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| Chalcone Intermediate | ~7.4-8.0 (m, aromatic H), ~7.5-7.8 (d, 2H, vinylic H) | ~190 (C=O), ~120-145 (aromatic and vinylic C), ~132 (C-Br) |

| Final Product | ~7.4-7.8 (m, 8H, aromatic H), ~3.3 (t, 2H, -CH₂-CO-), ~3.1 (t, 2H, -Ar-CH₂-) | ~200 (C=O), ~120-140 (aromatic C), ~131.5 (C-Br), ~45 (-CH₂-CO-), ~35 (-Ar-CH₂-) |

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new brominated chalcone derivative suppresses the growth of gastric cancer cells in vitro and in vivo involving ROS mediated up-regulation of DR5 and 4 expression and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 9. youtube.com [youtube.com]

- 10. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. journals.iucr.org [journals.iucr.org]

Application Notes: Synthesis and Utility of Bis-Chalcones from 1,3-Bis(4-bromophenyl)-2-propanone

Introduction

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a prominent class of compounds within the flavonoid family, widely recognized for their significant biological activities.[1][2] Bis-chalcones, which feature two interconnected α,β-unsaturated carbonyl systems, represent an advanced class of molecules with significant potential in medicinal chemistry and materials science.[3][4] These compounds often exhibit enhanced or novel biological properties compared to their mono-chalcone counterparts, including potent anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[5][6]

1,3-Bis(4-bromophenyl)-2-propanone is an ideal symmetrical diketone precursor for the synthesis of novel bis-chalcones. Its structure allows for a double Claisen-Schmidt condensation reaction with various aromatic aldehydes, yielding symmetrical bis-chalcone derivatives. The presence of the bromine atoms on the terminal phenyl rings provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse and complex molecular architectures for drug discovery and materials science applications.[3]

Reaction Principle: The Claisen-Schmidt Condensation

The synthesis of bis-chalcones from 1,3-bis(4-bromophenyl)-2-propanone is achieved through a base-catalyzed crossed aldol condensation, specifically known as the Claisen-Schmidt condensation.[7] In this reaction, a ketone with α-hydrogens (1,3-bis(4-bromophenyl)-2-propanone) reacts with two equivalents of an aromatic aldehyde that lacks α-hydrogens.[7] The base (e.g., NaOH or KOH) deprotonates the α-carbons of the diketone, forming a dienolate ion. This nucleophilic dienolate then attacks the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the β-hydroxy ketone intermediates yields the stable, conjugated bis-chalcone product.[8]

Caption: General reaction scheme for bis-chalcone synthesis.

Experimental Protocols

This section provides detailed protocols for the synthesis, purification, and characterization of bis-chalcones derived from 1,3-bis(4-bromophenyl)-2-propanone.

Protocol 1: Synthesis of Bis-Chalcone via Claisen-Schmidt Condensation

Materials and Reagents:

-

1,3-Bis(4-bromophenyl)-2-propanone

-

Substituted Aromatic Aldehyde (2.2 equivalents)

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Ethanol (95%)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and vacuum filtration apparatus

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve 1.0 mmol of 1,3-bis(4-bromophenyl)-2-propanone and 2.2 mmol of the selected aromatic aldehyde in 20-30 mL of ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Catalyst Addition: Prepare a 40% aqueous solution of NaOH. Cool the reactant mixture in an ice bath. Slowly add the NaOH solution dropwise to the stirred mixture over 10-15 minutes.[9]

-

Reaction: After the addition of the base, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 48 hours depending on the reactivity of the aldehyde.[9]

-

Isolation of Crude Product: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl until the pH is neutral.[2]

-

A precipitate will form. Collect the crude solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold distilled water until the filtrate is neutral.

-

Allow the crude product to air dry or dry in a desiccator.

Protocol 2: Purification of Bis-Chalcone

Method A: Recrystallization

-

Select an appropriate solvent or solvent system (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate).

-

Dissolve the crude product in a minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the crystals to a constant weight.

Method B: Column Chromatography [1]

-

TLC Analysis: Determine the optimal eluent system (e.g., a mixture of hexane and ethyl acetate) by analyzing the crude product on a TLC plate. The desired product should have an Rf value of approximately 0.3-0.5.[1]

-

Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.[1]

-

Elution: Elute the column with the solvent system, collecting fractions.

-